ケモケインC末端ペプチド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemerin-9 (149-157) has a wide range of scientific research applications:

作用機序

生化学分析

Biochemical Properties

The chemerin C-terminal peptide is involved in several biochemical reactions. It interacts with enzymes such as proteases from the coagulation and fibrinolytic cascades, which process the C-terminus of chemerin to activate and subsequently inactivate it. The peptide also binds to G protein-coupled receptors, including chemokine-like receptor 1 (CMKLR1), G-protein-coupled receptor 1 (GPR1), and C-C motif chemokine receptor-like 2 (CCRL2). These interactions are essential for the peptide’s role in signaling pathways and cellular responses .

Cellular Effects

The chemerin C-terminal peptide influences various cell types and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the peptide has been shown to regulate immune cell migration and activation, adipocyte differentiation, and glucose metabolism. These effects are mediated through its interactions with specific receptors and subsequent activation of downstream signaling cascades .

Molecular Mechanism

The molecular mechanism of the chemerin C-terminal peptide involves binding interactions with its receptors, leading to the activation of G-protein signaling pathways. This activation results in various cellular responses, including changes in gene expression and enzyme activity. The peptide can also inhibit or activate specific enzymes, further influencing cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the chemerin C-terminal peptide can change over time. The stability and degradation of the peptide are critical factors that influence its long-term effects on cellular function. Studies have shown that the peptide’s activity can decrease over time due to proteolytic degradation, which may impact its efficacy in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of the chemerin C-terminal peptide vary with different dosages in animal models. At low doses, the peptide may have beneficial effects on metabolic and immune functions. At high doses, it can cause toxic or adverse effects, such as inflammation or impaired glucose metabolism. These threshold effects highlight the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

The chemerin C-terminal peptide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the peptide can influence lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and breakdown. These interactions are crucial for maintaining metabolic homeostasis .

Transport and Distribution

The transport and distribution of the chemerin C-terminal peptide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the peptide’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for developing targeted therapies that utilize the peptide’s biological activity .

Subcellular Localization

The subcellular localization of the chemerin C-terminal peptide is influenced by targeting signals and post-translational modifications. These factors direct the peptide to specific compartments or organelles, where it can exert its effects on cellular function. For instance, the peptide may be localized to the cell membrane, cytoplasm, or nucleus, depending on its role in signaling and metabolic processes .

準備方法

ケメリン-9 (149-157) は、ペプチドを生成するための一般的な方法である固相ペプチド合成 (SPPS) を用いて合成されます . このプロセスは、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次添加することを含みます. 次に、ペプチドを樹脂から切断し、高速液体クロマトグラフィー (HPLC) を使用して精製します . ケメリン-9 (149-157) の工業生産方法は、通常、高純度と収率を確保するために、大規模な SPPS と精製プロセスを含みます .

化学反応の分析

ケメリン-9 (149-157) は、リン酸化や酸化など、さまざまな化学反応を受けます . これらの反応で使用される一般的な試薬には、リン酸化のためのキナーゼと、酸化のための活性酸素種 (ROS) が含まれます . これらの反応から生成される主な生成物は、ペプチドのリン酸化形と酸化形で、これらは生物活性を変化させる可能性があります .

科学研究への応用

ケメリン-9 (149-157) は、幅広い科学研究への応用を有しています:

類似化合物との比較

特性

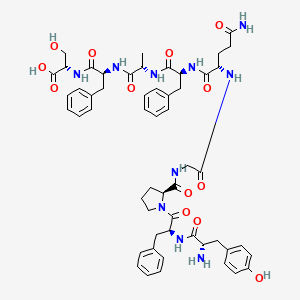

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77)/t32-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVGSBXIQFERFK-NBBYSTNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H66N10O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1063.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。